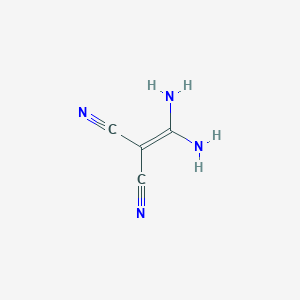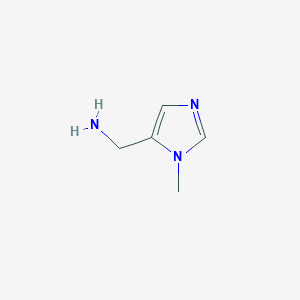
3-Morpholinobenzoic Acid
Übersicht
Beschreibung
3-Morpholinobenzoic acid (3-MBA) is an organic compound with a molecular formula of C10H13NO3. It is an important intermediate for the synthesis of various pharmaceuticals, such as aminoglycoside antibiotics, and is also used as a reagent in organic synthesis. 3-MBA is a versatile reagent with a wide range of applications in biochemistry, medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Properties : RS-61443, a morpholinoethyl ester of mycophenolic acid, inhibits the synthesis of guanosine monophosphate, crucial in lymphocyte metabolism. This compound has shown potential in prolonging the survival of organ allografts and reversing acute rejection in animal models, hinting at its immunosuppressive capabilities (Sollinger et al., 1992).
Anticonvulsant Activity : Certain derivatives of morpholine, like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have demonstrated notable anticonvulsant activity in animal models without significant neurotoxicity. This suggests its potential in treating seizure disorders (Unverferth et al., 1998).
Topical Drug Delivery : Novel morpholinyl esters of certain acids have been synthesized and evaluated for their effectiveness in topical drug delivery. These compounds exhibit desirable properties like enhanced skin permeation, indicating their potential as prodrugs for topical applications (Rautio et al., 2000).
Synthesis of Enantiopure Compounds : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized through a practical route, proving its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich et al., 2007).
Antimicrobial Activities : 4-Thiomorpholine-4ylbenzohydrazide derivatives, prepared from morpholine, have been studied for their antimicrobial properties, indicating the role of morpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Pharmacological Investigations : Morpholine derivatives, such as 3:4:5-Trimethoxybenzoyl morpholine, have shown significant pharmacological effects, including tranquillizing and analgesic actions, in pharmacological studies (Vargha et al., 1962).
Antitumor Inhibitors : Certain 18β-glycyrrhetinic acid derivatives containing morpholine groups have been explored for their antitumor properties, providing insights into the development of potent antitumor agents (Cai et al., 2019).
Synthesis of Privileged Morpholine Building Blocks : The synthesis of enantiomerically pure morpholine building blocks remains a challenge in medicinal chemistry, and recent research focuses on developing efficient synthesis methods for such compounds (Stojiljkovic et al., 2022).
Medicinal Chemistry and Pharmacology : The morpholine ring, a common feature in numerous drugs and bioactive molecules, has been widely employed in medicinal chemistry due to its advantageous properties. It serves as a key component in various enzyme inhibitors and receptor affinity modulators (Kourounakis et al., 2020).
Synthesis of Optically Active Acids : Optically active morpholinecarboxylic acid and its thio analogues have been synthesized, showcasing the compound's versatility in creating enantiomerically pure intermediates for various applications (Kogami & Okawa, 1987).
Wirkmechanismus
Target of Action
It is known to have a significant impact on the respiratory system .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Pathways
It has been associated with inflammation through its influence on the bile secretion pathway .
Pharmacokinetics
It is known to be harmful if swallowed, in contact with skin, or if inhaled .
Result of Action
3-Morpholinobenzoic Acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
This compound should be stored in a dry place, in a well-ventilated area, and in a tightly closed container . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemische Analyse
Biochemical Properties
3-Morpholinobenzoic Acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the tricarboxylic acid cycle and glycolysis. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain dehydrogenases, affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression and cellular responses to external stimuli . Additionally, the compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of lactate dehydrogenase by binding to its active site, thereby reducing the conversion of pyruvate to lactate . This inhibition can lead to an accumulation of pyruvate and a subsequent shift in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and differentiation. In vitro studies have shown that prolonged treatment with this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. At higher doses, this compound can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models . These toxic effects are likely due to the compound’s ability to disrupt key metabolic processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the tricarboxylic acid cycle by inhibiting key enzymes such as citrate synthase and isocitrate dehydrogenase . Additionally, this compound can influence the glycolytic pathway by modulating the activity of enzymes like hexokinase and phosphofructokinase. These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites, such as ATP and NADH.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and clearance.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression and cellular responses.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKFQESEPGOWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383769 | |
| Record name | 3-Morpholinobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215309-00-5 | |
| Record name | 3-Morpholinobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)



![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)